molecular formula C11H9IN2O B13340712 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B13340712
M. Wt: 312.11 g/mol
InChI Key: NXKIJDBRQFTPPT-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines. This compound features a pyrimidine ring substituted with a 4-hydroxy group, a 2-methyl group, and a 4-iodophenyl group. The presence of the iodine atom in the phenyl ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-methylpyrimidine-4-ol.

    Coupling Reaction: The 4-iodoaniline undergoes a coupling reaction with 2-methylpyrimidine-4-ol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

    Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the increased volume of starting materials and reagents.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Major Products

    Substitution Products: Formation of compounds where the iodine atom is replaced by groups like methoxy, amino, or alkyl.

    Oxidation Products: Formation of quinones or other oxidized derivatives.

    Reduction Products: Formation of hydroquinones or other reduced derivatives.

Scientific Research Applications

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom in the phenyl ring can enhance the compound’s binding affinity to its target, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Similar structure with a benzylamino group instead of a hydroxy group.

    4-(4-Iodophenyl)-6-arylpyrimidin-2-amines: Compounds with different aryl substitutions on the pyrimidine ring.

    2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidine: An isosteric analog with an amino group instead of a hydroxy group.

Uniqueness

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol is unique due to the presence of the hydroxy group at the 4-position of the pyrimidine ring, which can influence its reactivity and biological activity. The iodine atom in the phenyl ring also contributes to its distinct chemical properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-(4-iodophenyl)-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIJDBRQFTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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